2-Phenylpropionic acid
Overview
Description
2-Phenylpropionic acid, also known as hydratropic acid, is an organic compound with the molecular formula C9H10O2. It is a carboxylic acid that features a phenyl group attached to the second carbon of a propionic acid chain. This compound is a clear, pale yellow to yellow liquid at room temperature and is known for its use in various chemical and pharmaceutical applications .
Synthetic Routes and Reaction Conditions:
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From Benzyl Cyanide:
Step 1: Benzyl cyanide is methylated with methyl iodide and sodamide to produce alpha-phenylpropionitrile.
Step 2: The alpha-phenylpropionitrile is then subjected to acid hydrolysis to yield this compound.
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From Acetophenone Cyanohydrin:
Industrial Production Methods:
- A notable industrial method involves the reaction of styrene with hydrochloric acid to produce 2-chloroethylbenzene, which is then subjected to cyanidation and hydrolysis to yield this compound .
Types of Reactions:
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Oxidation:
- This compound can undergo oxidation reactions to form various products, depending on the reagents and conditions used.
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Reduction:
- This compound can be reduced to produce alcohol derivatives.
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Substitution:
- It can participate in substitution reactions, particularly at the phenyl ring or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield benzoic acid derivatives.
- Reduction can produce alcohols.
- Substitution reactions can yield halogenated phenylpropionic acids .
Mechanism of Action
Target of Action
2-Phenylpropionic acid (2-PPA) is a derivative of propionic acid and belongs to the category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs), commonly known as profens . The primary targets of 2-PPA are cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins, prostacyclins, and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Mode of Action
The mode of action of 2-PPA involves its interaction with COX enzymes. As an NSAID, 2-PPA inhibits the synthesis of prostaglandins and thromboxane A2 . This inhibition results in the reduction of pain (analgesia), body temperature in fever (antipyresis), and signs of inflammation (anti-inflammatory activity) .
Biochemical Pathways
2-PPA affects several biochemical pathways. It is involved in the phenylpropanoid biosynthesis pathway , which leads to the production of a wide range of compounds that play key roles in plant physiology and biochemistry . In the human body, 2-PPA can be metabolized by gut microbiota, producing metabolites like 3-phenylpropionic acid . This metabolite has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
The pharmacokinetics of 2-PPA involves its absorption, distribution, metabolism, and excretion (ADME). Profens, including 2-PPA, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . They undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process results in the formation of two enantiomers (R and S) of each profen .
Result of Action
The molecular and cellular effects of 2-PPA’s action are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting COX enzymes and reducing the production of prostaglandins and thromboxane A2, 2-PPA can alleviate symptoms of inflammation, reduce pain, and lower fever . Additionally, the metabolite 3-phenylpropionic acid can enhance the function of the intestinal epithelial barrier .
Action Environment
The action, efficacy, and stability of 2-PPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of 2-PPA, affecting its bioavailability and therapeutic effects . Moreover, factors such as pH can affect the enantioselective binding of 2-PPA . Understanding these environmental influences is essential for optimizing the therapeutic use of 2-PPA.
Biochemical Analysis
Biochemical Properties
2-Phenylpropionic acid is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon . It is involved in various biochemical reactions. For instance, it is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .
Cellular Effects
Research has shown that 3-phenylpropionic acid, a derivative of this compound, promotes intestinal epithelial barrier function . It does this by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Another study found that 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 3-phenylpropionic acid by gut microbiota . This metabolite then interacts with the aryl hydrocarbon receptor (AhR) signaling pathway to enhance intestinal epithelial barrier function .
Temporal Effects in Laboratory Settings
One study found that the hydroxylation of this compound to 2-(p-hydroxyphenyl)propionic acid was investigated using various microorganisms .
Dosage Effects in Animal Models
One study found that this compound alleviated acetaminophen-induced hepatotoxicity in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it can be prepared from benzyl cyanide by methylation with methyl iodide and sodamide to produce alpha-Phenylpropionitrile, from which the acid is produced by acid hydrolysis .
Transport and Distribution
It is known that it is a liquid at room temperature and has a density of 1.1 g/mL at 25 °C .
Subcellular Localization
It is known that it is a liquid at room temperature and can be distributed throughout the cell .
Scientific Research Applications
2-Phenylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a metabolite in the study of metabolic pathways and enzyme functions.
Comparison with Similar Compounds
Phenylpropanoic Acid:
Phenylacetic Acid: This compound has a phenyl group attached to the first carbon of the acetic acid chain.
Cinnamic Acid: It features a phenyl group attached to an unsaturated propionic acid chain.
Uniqueness of 2-Phenylpropionic Acid:
Properties
IUPAC Name |
2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
Record name | 2-Phenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydratropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245033 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
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Record name | 7782-26-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Phenylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydratropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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